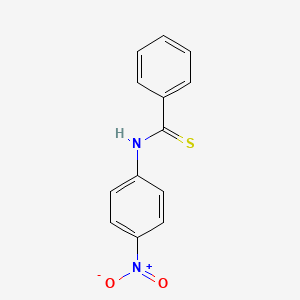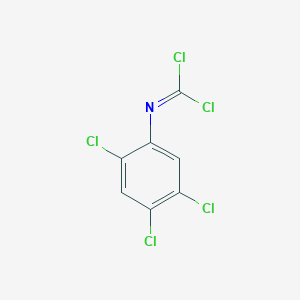
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is a chemical compound with the molecular formula C29H20O. It is also known as tetraphenylcyclopentadienone. This compound is characterized by its unique structure, which includes a cyclopentenone ring substituted with four phenyl groups. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- typically involves the reaction of diphenylacetylene with benzil in the presence of a base. The reaction proceeds through a [4+2] cycloaddition mechanism, forming the cyclopentenone ring with the four phenyl substituents. The reaction conditions often include the use of a solvent such as toluene and a base like potassium hydroxide. The reaction mixture is heated to reflux to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of tetraphenylquinone.
Reduction: Formation of tetraphenylcyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the phenyl substituents.
2,3,4,5-Tetraphenylcyclopentadienone: A related compound with a similar structure but different reactivity.
Tetraphenylcyclopentadienylidene: Another related compound used in organic synthesis.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is unique due to its combination of a cyclopentenone ring and four phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
6177-94-2 |
|---|---|
Formule moléculaire |
C29H22O |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(4R,5R)-2,3,4,5-tetraphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C29H22O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20,25,27H/t25-,27+/m1/s1 |
Clé InChI |
OYJPHCIJQKVSSN-VPUSJEBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)


![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)



![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)


![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
